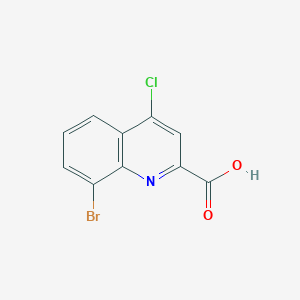
8-Bromo-4-chloroquinoline-2-carboxylic acid
Übersicht
Beschreibung
8-Bromo-4-chloroquinoline is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 .
Molecular Structure Analysis
The SMILES string for 8-Bromo-4-chloroquinoline is Clc1ccnc2c(Br)cccc12 . The InChI key is DAHYJSFUKJLEEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Bromo-4-chloroquinoline is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
Brominated hydroxyquinoline, closely related to 8-Bromo-4-chloroquinoline-2-carboxylic acid, has been described as a new photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other photolabile groups, making it useful for caging biological messengers for in vivo studies due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Organic Synthesis
The iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides demonstrates the compound's utility in facilitating regioselective chemical reactions. This process highlights its relevance in synthetic organic chemistry, enabling the direct alkylation of aromatic substrates with high yields and regioselectivity (Fruchey, Monks, & Cook, 2014).
Antibacterial Properties
Research into 8-nitrofluoroquinolone derivatives, which share a core structural similarity with 8-Bromo-4-chloroquinoline-2-carboxylic acid, reveals interesting antibacterial activity against both gram-positive and gram-negative strains. This indicates potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Coordination Chemistry
The synthesis and coordination behavior of new metal complexes with (8-quinolyl)cyclopentadienyl ligands demonstrate the compound's applicability in the development of coordination compounds. Such complexes have been shown to exhibit solvatochromism, indicating potential uses in materials science and photophysical studies (Enders, Kohl, & Pritzkow, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-bromo-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCPJJDMUJYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



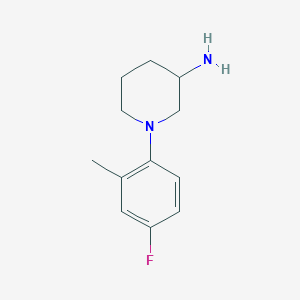
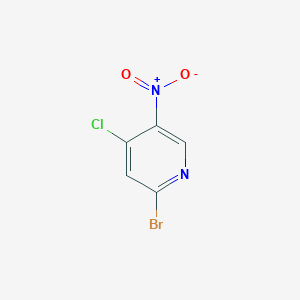
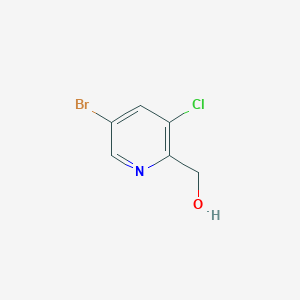
![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
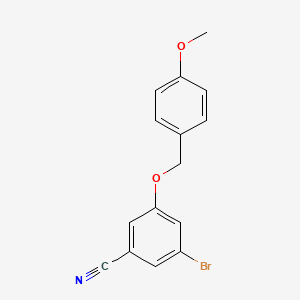
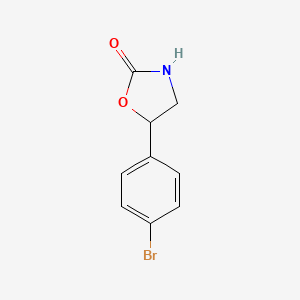
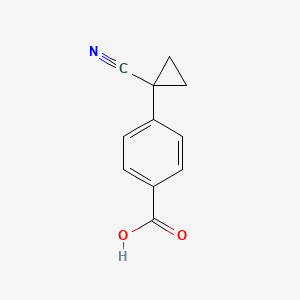
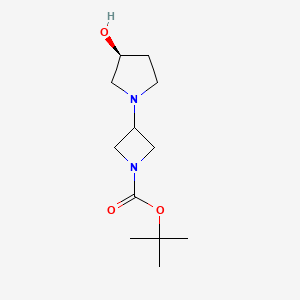
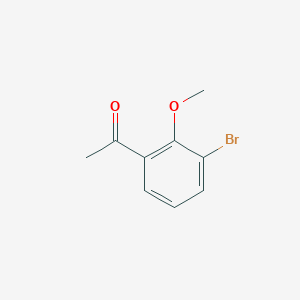
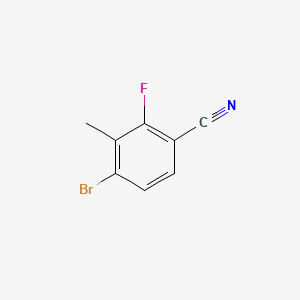
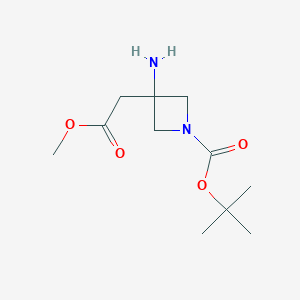
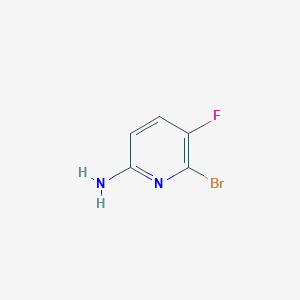
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)